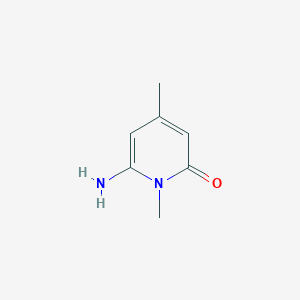

6-amino-1,4-dimethylpyridin-2(1H)-one

Description

Significance of Pyridone and Aminopyridine Scaffolds in Heterocyclic Chemistry

Pyridone and aminopyridine scaffolds are considered "privileged structures" in drug discovery. researchgate.net This is due to their ability to interact with a wide range of biological targets.

Pyridone scaffolds are six-membered heterocyclic rings containing a ketone group. researchgate.net They exist in two primary isomeric forms, 2-pyridone and 4-pyridone, and can exhibit tautomerism, although they predominantly exist in the pyridone (lactam) form. dundee.ac.uk Their key features include the ability to act as both hydrogen bond donors and acceptors, which is crucial for binding to enzymes and receptors. dundee.ac.uknih.gov Pyridones are also used as bioisosteres for other chemical groups like amides and phenyls, helping to improve properties such as aqueous solubility and metabolic stability in drug candidates. dundee.ac.uk

Aminopyridine scaffolds consist of a pyridine (B92270) ring substituted with an amine group. nih.gov These structures are of great interest in medicinal chemistry due to their intrinsic physicochemical properties that can positively influence the pharmacokinetic profiles of drug candidates. nih.gov The aminopyridine moiety can help reduce lipophilicity and provide additional interaction points with biological targets. nih.gov Over 40 drugs containing an aminopyridine moiety are currently on the market, highlighting their therapeutic importance. nih.gov The pyridine ring itself is a core component in thousands of drug molecules and is found in many natural products, including alkaloids and vitamins. nih.govresearchgate.net

Historical Context of Related Pyridine Derivative Synthesis

The synthesis of pyridine and its derivatives has a rich history spanning over a century, driven by the increasing demand for these compounds in medicine and industry.

Historically, pyridine was first extracted from coal tar, but this process was inefficient. The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace. This breakthrough paved the way for the development of more systematic synthetic methods.

Several named reactions have become fundamental in pyridine synthesis.

| Synthesis Method | Year Reported | Description |

| Hantzsch Pyridine Synthesis | 1881 | Typically involves a 2:1:1 condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt to form a dihydropyridine, which is then oxidized. |

| Chichibabin Pyridine Synthesis | 1924 | A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. While versatile, it often suffers from low yields. |

| Guareschi-Thorpe Reaction | Advanced versions | Used for the synthesis of functionalized pyridines, such as hydroxy-cyanopyridines, through multicomponent condensation reactions. |

| Bonnemann Cyclization | Modern Method | Involves the trimerization of a nitrile molecule and two parts of acetylene to form the pyridine ring. |

These methods, along with others, have been refined over the years to provide access to a vast array of substituted pyridine derivatives for various research applications.

Overview of Advanced Research Themes Pertaining to Pyridone Systems

Modern research continues to uncover new applications for pyridone-containing molecules, driven by their favorable chemical properties and biological activities.

One major area of research is in the development of novel therapeutic agents. Pyridinone derivatives have been extensively studied for a wide range of pharmacological activities, including:

Antiviral agents : Specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV/AIDS.

Anticancer agents : Certain pyridinone-quinazoline derivatives have shown significant inhibition of cancer cell lines. nih.gov Similarly, 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent anti-cancer activity against various cancer cells, including glioblastoma.

Antifungal and antibacterial agents : The pyridone structure is crucial for the antifungal activity of natural products like ilicicolin H. Other derivatives act as potent metal chelators, inhibiting microbial growth by sequestering essential ions like Fe3+. nih.gov

Central Nervous System (CNS) agents : Research is ongoing into pyridone derivatives as potential treatments for neurodegenerative disorders such as Alzheimer's disease. nih.gov

Beyond direct therapeutic applications, pyridone scaffolds are valuable tools in modern drug design strategies such as fragment-based drug design and the development of kinase hinge-binding motifs. The versatility of their synthesis allows for precise manipulation of their physicochemical properties, making them highly adaptable for creating targeted molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,4-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)9(2)7(10)4-5/h3-4H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMBLTAZMKCHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Elucidation of 6 Amino 1,4 Dimethylpyridin 2 1h One and Analogs

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the characterization of novel and known chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman) offer complementary insights into the molecular structure of 6-amino-1,4-dimethylpyridin-2(1H)-one and its derivatives.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are indispensable for mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, distinct signals are expected for the protons of the methyl groups, the amino group, and the pyridinone ring.

The chemical shifts (δ) are influenced by the electron density around the proton. The N-methyl group (at position 1) is anticipated to appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The C-methyl group (at position 4) will also be a singlet but may appear slightly downfield due to the electronic effects of the ring system. The protons on the pyridinone ring are expected to appear in the aromatic region, with their specific shifts and coupling patterns depending on their positions. The amino (NH₂) protons often present as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.

For comparison, the ¹H NMR spectral data for several aminopyridine analogs are presented below. For instance, in 2-amino-6-methylpyridine, the methyl protons appear at approximately δ 2.36 ppm, while the ring protons resonate between δ 6.28 and 7.29 ppm chemicalbook.com.

Table 1: Representative ¹H NMR Spectral Data for Aminopyridine Analogs

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| Aniline | CDCl₃ | 7.26 (t, 2H), 6.86 (t, 1H), 6.76 (t, 2H), 3.63 (s, 2H, NH₂) rsc.org |

| 2-Amino-6-methylpyridine | CDCl₃ | 7.288 (d), 6.477 (d), 6.282 (d), 4.6 (s, NH₂), 2.357 (s, CH₃) chemicalbook.com |

| 6-Amino-4-benzyl-5-cyano-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | DMSO-d₆ | 7.27–8.27 (m, 14H, Ar-H + NH₂), 3.97 (s, 2H, CH₂) nih.gov |

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. For this compound, distinct signals are expected for the two methyl carbons, the carbonyl carbon (C2), and the other carbons of the pyridinone ring.

The carbonyl carbon (C=O) is typically observed significantly downfield, often in the range of δ 160-180 ppm. The carbons of the aromatic ring will appear between δ 100-160 ppm. The N-methyl and C-methyl carbons will be found in the upfield region of the spectrum.

The ¹³C NMR data for related structures provide a reference for these assignments. For example, in aniline, the carbon attached to the amino group resonates at δ 146.57 ppm, while other ring carbons appear at δ 129.30, 118.40, and 115.12 ppm rsc.org. In a more complex analog, 6-amino-4-benzyl-5-cyano-1-(naphthalen-1-yl)-2(1H)-pyrimidinone, the C2 carbonyl carbon is found at δ 154.1 ppm nih.gov.

Table 2: Representative ¹³C NMR Spectral Data for Pyridinone and Aminopyridine Analogs

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) |

|---|---|---|

| Aniline | CDCl₃ | 146.57, 129.30, 118.40, 115.12 rsc.org |

| p-Bromoaniline | CDCl₃ | 145.70, 132.27, 117.00, 110.44 rsc.org |

| 6-Amino-4-benzyl-5-cyano-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | DMSO-d₆ | 175.9 (C-6), 160 (C-4), 154.1 (C-2), 137.1, 135, 134.3, 131.3, 129.7, 129.6, 129.1, 127.9, 127.8, 127.4, 126.9, 126.5, 121.7, 117.9, 116.6 (CN), 73.7 (C-5), 43.6 (CH₂) nih.gov |

Vibrational spectroscopy, including FT-IR and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and can be used for structural confirmation.

FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, key vibrational bands are expected for the N-H, C-H, C=O, and C=C/C=N bonds.

The N-H stretching vibrations of the primary amino group typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl groups and the aromatic ring are expected in the 2850-3100 cm⁻¹ range. A strong absorption band corresponding to the C=O stretch of the pyridinone ring is a key diagnostic peak, usually found between 1650 and 1700 cm⁻¹. The C=C and C=N stretching vibrations of the ring will likely appear in the 1500-1650 cm⁻¹ region.

In the FT-IR spectrum of the related compound 1-amino-2,6-dimethylpiperidine, characteristic vibrational bands are observed that help in its structural elucidation researchgate.net. For 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, the NH₂ stretch is seen at 3450–3310 cm⁻¹ and the C=O stretch at 1678 cm⁻¹ nih.gov.

Table 3: Characteristic FT-IR Absorption Frequencies for Functional Groups in Related Structures

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 | 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones (3450–3310) nih.gov |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones (1678) nih.gov |

| Aromatic Ring (C=C/C=N) | Stretching | 1500 - 1650 | Substituted Pyridines (Characteristic shifts observed) up.ac.za |

| Alkyl (C-H) | Stretching | 2850 - 3000 | General range for methyl groups |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Symmetric vibrations and bonds with high polarizability, such as C=C and C-C bonds, often produce strong Raman signals.

For this compound, the symmetric breathing vibrations of the pyridinone ring are expected to be prominent in the Raman spectrum. The C-N and C-C stretching vibrations will also contribute to the spectrum. The FT-Raman spectrum of 1-amino-2,6-dimethylpiperidine has been recorded and used in combination with FT-IR for a comprehensive vibrational analysis, demonstrating the utility of this technique for related structures researchgate.net. A study on 2-amino-4-methylpyridine also utilized both experimental and calculated Raman spectra for detailed vibrational analysis researchgate.net.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a valuable technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophoric system.

For this compound, the pyridinone ring, substituted with an amino group and methyl groups, constitutes a chromophore that is expected to exhibit distinct absorption bands in the UV region. The electronic transitions are typically of the π → π* and n → π* type. While specific experimental data for this compound is not extensively published, analysis of related aminopyridine analogs provides insight into its expected spectral properties. For instance, simple aminopyridines show characteristic absorption maxima that are influenced by the position of the amino substituent.

The study of various aminopyridine derivatives demonstrates that solvent polarity can also influence the position and intensity of absorption bands, often due to differential stabilization of the ground and excited states. Theoretical calculations can complement experimental data by predicting electronic transition energies and oscillator strengths, aiding in the assignment of observed absorption bands.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| 2-Aminopyridine (B139424) | Not specified | 235, 298 | Not specified | nist.gov |

| 4-Aminopyridine | Aqueous | ~260 | Not specified | researchgate.net |

| Anabaenopeptin A | Methanol | 278 | 4190 | nih.gov |

| Anabaenopeptin B | Methanol | 278 | 2300 | nih.gov |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise measurement of the molecular weight, confirming the compound's identity.

For this compound (molecular formula C₇H₁₀N₂O), the calculated monoisotopic mass is 138.0793 Da. High-resolution mass spectrometry (HRMS) would be expected to produce a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to this value, thereby confirming the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions helps to piece together the molecule's structure. For this compound, likely fragmentation pathways could include the loss of a methyl radical (•CH₃), neutral loss of carbon monoxide (CO), or cleavage of the amino group.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₇H₁₀N₂O]⁺ | 138.08 | Molecular Ion |

| [M-CH₃]⁺ | [C₆H₇N₂O]⁺ | 123.06 | Loss of a methyl radical |

| [M-CO]⁺ | [C₆H₁₀N₂]⁺ | 110.08 | Loss of carbon monoxide |

| [M-NH₂]⁺ | [C₇H₈NO]⁺ | 122.06 | Loss of an amino radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. While a crystal structure for this compound is not publicly available, the detailed analysis of a closely related analog, (E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione, provides a clear example of the data obtained from such an analysis. researchgate.net

Single-Crystal X-ray Diffraction Analysis

The initial step in a crystallographic study is the determination of the unit cell parameters and the crystal system. A suitable single crystal of the compound is mounted on a diffractometer, and X-ray diffraction data are collected. For the analog (E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione, the crystal data revealed an orthorhombic crystal system with the space group Fdd2. researchgate.net The unit cell dimensions and other collection parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₃N₅O₂ |

| Formula weight | 259.27 |

| Temperature (K) | 200 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Orthorhombic |

| Space group | Fdd2 |

| Unit cell dimensions | a = 26.5036 (8) Å b = 28.9987 (14) Å c = 6.2193 (1) Å |

| Volume (ų) | 4780.0 (3) |

| Z (molecules per unit cell) | 16 |

| Calculated density (Mg m⁻³) | 1.441 |

Molecular Conformation and Geometry in Crystal Lattice

The refined crystal structure provides precise measurements of bond lengths and angles, revealing the molecule's conformation. In the solid state, the conformation is influenced by both intramolecular forces and intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice.

For the analog, the analysis showed that the non-aromatic heterocycle and its substituents are essentially coplanar. researchgate.net The intracyclic angles in the pyridine (B92270) moiety range from 117.6(2)° to 124.1(2)°. researchgate.net A critical aspect of the solid-state structure is the network of intermolecular interactions. The crystal structure of the analog features both intra- and intermolecular N—H···N and N—H···O hydrogen bonds, which connect the molecules into a three-dimensional network. researchgate.net Such interactions are crucial for the stability of the crystal lattice.

Crystallographic Data Refinement and Validation

After the initial structure solution, the atomic positions and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structural model is assessed using several statistical indicators. The R-factor (R1) is a measure of the agreement between the experimental structure factors and those calculated from the model. Lower R-values indicate a better fit. The weighted R-factor (wR2) and the goodness-of-fit (S) are also used to validate the quality of the refinement. For the analog compound, the final R-factor was 0.039, indicating a high-quality and reliable structure determination. researchgate.net

| Parameter | Value |

|---|---|

| Refinement method | Full-matrix least-squares on F² |

| Final R indices [I > 2σ(I)] | R1 = 0.039, wR2 = 0.079 |

| Goodness-of-fit (S) on F² | 0.94 |

| Independent reflections | 1620 |

| Data / restraints / parameters | 1620 / 1 / 182 |

| Largest diff. peak and hole (e.Å⁻³) | 0.17 and -0.19 |

Computational and Theoretical Investigations of 6 Amino 1,4 Dimethylpyridin 2 1h One

Quantum Chemical Calculations (DFT, MP2, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and other ab initio methods, are foundational to modern computational chemistry. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov DFT, in particular, has become a popular approach due to its balance of computational cost and accuracy, making it suitable for studying a wide range of molecular systems and their properties. nih.govresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable predictions for molecular geometries, electronic properties, and reaction pathways. rsc.orgresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. pjbmb.org.pk This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a molecule with rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer among various possible spatial arrangements. pjbmb.org.pknih.gov

The optimization process yields key structural parameters. While specific optimized data for 6-amino-1,4-dimethylpyridin-2(1H)-one is not detailed in the provided sources, a typical output from a DFT calculation would include the parameters shown in the table below.

| Parameter | Description | Typical Functional Groups Involved |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C-N, C=C, C-H, N-H |

| Bond Angle (°) | The angle formed between three connected atoms. | C-N-C, H-N-H, C-C=O |

| Dihedral Angle (°) | The angle between two planes defined by sets of three atoms, which describes the rotation around a central bond. | Rotation of methyl groups, planarity of the ring |

Finding the correct, lowest-energy conformation is critical, as all other calculated properties are dependent on the molecular structure. pjbmb.org.pk

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and stability. ripublication.com A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Theoretical studies on a closely related compound, 6-amino-1,3-dimethyl-1H-purin-2(3H)-one, using DFT (B3LYP/6-311++G(d,p)) provide an example of the data obtained from such an analysis. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -0.98 |

| Energy Gap (ΔE) | 4.67 |

This analysis indicates that the charge transfer within the molecule is a key aspect of its electronic behavior. ripublication.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the distribution of charge on the molecule's surface. thaiscience.info It helps in predicting the sites for electrophilic and nucleophilic attack. thaiscience.infodergipark.org.tr In an MEP map, different colors represent different values of electrostatic potential. Typically, red regions indicate negative electrostatic potential, which are electron-rich and attractive to electrophiles. dergipark.org.trresearchgate.net Conversely, blue regions indicate positive electrostatic potential, which are electron-poor and attractive to nucleophiles. researchgate.net Green and yellow areas represent intermediate or near-neutral potential. dergipark.org.tr

For this compound, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the electronegative oxygen atom of the carbonyl group (C=O) and potentially the nitrogen of the amino group (-NH2), making these sites susceptible to electrophilic attack. thaiscience.info

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, which are potential sites for nucleophilic interaction.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. ripublication.com These calculations are performed on the optimized molecular geometry and provide the frequencies and intensities of the fundamental vibrational modes. rsc.orgmaterialsciencejournal.org By comparing the simulated spectra with experimentally obtained spectra, researchers can confirm the structure of a synthesized compound and make detailed assignments of the observed vibrational bands. ripublication.commaterialsciencejournal.org DFT methods, such as B3LYP, have been shown to yield vibrational frequencies that are in good agreement with experimental values. ripublication.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| Amino (-NH2) | N-H Stretching | 3300-3500 |

| Carbonyl (C=O) | C=O Stretching | 1650-1750 |

| Aromatic Ring | C=C & C=N Stretching | 1400-1600 |

| Methyl (-CH3) | C-H Stretching | 2850-3000 |

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. wikipedia.org By mapping the potential energy surface, a reaction pathway, or reaction coordinate diagram, can be constructed. wikipedia.orgsavemyexams.com This profile illustrates the energy changes as reactants are converted into products, passing through high-energy transition states and potentially forming intermediate species. hawaii.edukhanacademy.org

The key features of a reaction energy profile include:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Local minima on the reaction pathway, representing transient species formed during the reaction. khanacademy.org

Transition States (TS): The energy maxima along the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. savemyexams.com

Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate. wikipedia.orgsavemyexams.com

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Initial state (e.g., pyridinone + H+) | 0 (Reference) |

| Transition State | Highest energy point on the pathway | +Ea |

| Products | Final state (e.g., protonated pyridinone) | ΔHrxn |

These studies are crucial for understanding reaction kinetics and mechanisms at a fundamental molecular level. hawaii.edu

Electronic Structure and Properties

Molecular Modeling and Dynamics

There are currently no published molecular modeling or molecular dynamics simulation studies specifically focused on this compound. Such studies are crucial for understanding a molecule's conformational flexibility, solvent interactions, and thermodynamic properties. For related pyridinone structures, these computational techniques have been employed to elucidate reaction mechanisms, predict binding affinities to biological targets, and understand intermolecular interactions. However, the absence of this specific research for this compound means that its dynamic behavior and interaction profile at a molecular level remain theoretical and uncharacterized in the scientific literature.

Crystal Structure Prediction Methodologies

Similarly, a search for crystal structure prediction (CSP) studies for this compound yielded no specific results. CSP methodologies are powerful computational tools used to predict the most stable crystal packing arrangements of a molecule, which is fundamental information for drug development and materials science. These methods involve generating a multitude of potential crystal structures and ranking them based on their lattice energies. While experimental crystal structure data is available for analogous compounds, which often involves X-ray diffraction techniques, predictive computational studies for the title compound have not been reported. Therefore, no data on its predicted polymorphism, lattice energies, or hydrogen bonding networks from a theoretical standpoint can be presented.

Reactivity, Derivatization, and Chemical Modification Strategies

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The pyridin-2(1H)-one ring is, in principle, an electron-rich heterocyclic system. The reactivity towards electrophiles is significantly influenced by the substituents. The 6-amino group is a powerful activating group, donating electron density into the ring through resonance. This effect, combined with the weaker activating influence of the 1- and 4-methyl groups, strongly enhances the nucleophilicity of the ring. Conversely, the pyridone nitrogen atom has an electron-withdrawing inductive effect that deactivates the ring, particularly at the ortho (C3) and para (C5) positions relative to it. youtube.com

The net result of these electronic influences is a strong activation of the pyridine (B92270) ring towards electrophilic attack, with the C3 and C5 positions being the most electron-rich and therefore the most likely sites for substitution. uoanbar.edu.iq Pyridine itself is generally resistant to electrophilic substitution, often requiring harsh conditions, but the strong activation provided by the amino group facilitates these reactions. youtube.comwikipedia.org Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed preferentially at these positions.

Nucleophilic Substitution:

The electron-rich nature of the 6-amino-1,4-dimethylpyridin-2(1H)-one ring makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to reduce the electron density of the ring and a good leaving group, neither of which are present in the parent molecule. Therefore, direct displacement of a hydrogen atom or a methyl group by a nucleophile is not a feasible reaction pathway under normal conditions.

Functionalization at Specific Ring Positions

Building on the principles of electrophilic substitution, targeted functionalization can be achieved at specific positions on the pyridinone ring.

C3 and C5 Positions: These positions are activated by the 6-amino group and are the primary targets for electrophiles. For instance, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield 3- and/or 5-halo derivatives. The precise regioselectivity would depend on the specific reaction conditions and the steric influence of the adjacent 4-methyl group. Research on related 2-aminopyridines has shown that halogenation can be regioselectively controlled. rsc.org

C4-Methyl Group: While direct electrophilic attack on the ring is more favorable, the methyl group at the C4 position can also be a site for functionalization. Reactions proceeding via radical mechanisms, such as benzylic bromination with NBS under UV irradiation, could potentially introduce a functional group handle on this methyl substituent. Furthermore, selective deprotonation of α-methyl groups on pyridone rings using strong bases like n-butyllithium or potassium hexamethyldisilazide (KHMDS) has been demonstrated, allowing for subsequent reaction with various electrophiles. lboro.ac.uk

C2-Carbonyl Group: The carbonyl group is generally unreactive towards substitution but can undergo reactions typical of amides, although the aromaticity of the ring provides significant stabilization.

Formation of Derivatives via Amine Reactivity (e.g., Schiff Bases)

The exocyclic 6-amino group behaves as a typical, albeit electronically modified, aromatic amine and is a prime site for derivatization.

Schiff Base Formation: One of the most common reactions involving a primary amino group is condensation with an aldehyde or ketone to form an imine, also known as a Schiff base. wikipedia.orgekb.egnih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, followed by dehydration. jocpr.comyoutube.com The reaction is reversible, and removal of water can be used to drive it to completion. researchgate.net A variety of aldehydes can be used to generate a diverse library of Schiff base derivatives. jocpr.comegranth.ac.inniscpr.res.intandfonline.com

| Aldehyde Reactant | Resulting Schiff Base Structure (General) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-1,4-dimethyl-2-oxo-1,2-dihydropyridin-6-amine | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1,4-dimethyl-2-oxo-1,2-dihydropyridin-6-amine | Ethanol, Acid Catalyst, Reflux |

| 3,4,5-Trimethoxybenzaldehyde | N-(3,4,5-trimethoxybenzylidene)-1,4-dimethyl-2-oxo-1,2-dihydropyridin-6-amine | Absolute Ethanol, Reflux |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-1,4-dimethyl-2-oxo-1,2-dihydropyridin-6-amine | Ethanol, Glacial Acetic Acid (cat.), Reflux |

Other Amine Reactions:

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. Studies on various aminopyridines have shown this transformation to be chemoselective for the exocyclic amino group. researchgate.net

Diazotization: Aromatic primary amines can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. While aliphatic diazonium salts are highly unstable, aromatic ones can be isolated at low temperatures. nih.govresearchgate.net These intermediates are exceptionally versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions. The diazotization of 2- and 4-aminopyridines has been shown to yield the corresponding diazonium ions, which rapidly hydrolyze to the hydroxy compounds (in this case, regenerating a pyridone). rsc.org

Strategic Chemical Modifications to Alter Molecular Properties (e.g., Fluorination)

Strategic modifications of the core structure can be employed to fine-tune the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity for biological targets.

Fluorination: The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties. mdpi.com Fluorine can block sites of metabolic oxidation, alter acidity, and improve binding interactions without significantly increasing steric bulk.

The electrophilic fluorinating agent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has proven effective for the direct fluorination of electron-rich aromatic and heteroaromatic systems, including 2-aminopyridines and pyridin-2(1H)-ones. nih.govresearchgate.net These reactions often proceed under mild, aqueous conditions with high regioselectivity. nih.gov For pyridin-2(1H)-one systems, the amino group at C6 strongly activates the C3 and C5 positions, making them susceptible to electrophilic attack by Selectfluor. nih.govnih.gov The precise site of fluorination (C3 vs. C5) is highly dependent on the substitution pattern of the specific substrate. nih.gov This method provides a direct route to fluorinated analogues of this compound.

| Substrate Type | Reagent | Typical Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Aminopyridines | Selectfluor | Water, Chloroform, Room Temp | Regioselective fluorination at C3 or C5 position | nih.gov |

| Pyridin-2(1H)-ones | Selectfluor | Water, Chloroform, Room Temp | Regioselective fluorination, position dependent on substituents | nih.gov |

| Imidazo[1,2-a]pyridines | Selectfluor | Aqueous, DMAP | Monofluorination at C3 position | acs.org |

| Benzo lboro.ac.ukjocpr.comnih.govtriazin-7-ones | Selectfluor | Dry MeCN, Microwave | Fluorination at enamine-activated position | nih.gov |

By leveraging these varied reactivity patterns, this compound can serve as a versatile scaffold for the synthesis of a wide array of derivatives with tailored chemical and physical properties.

Supramolecular Chemistry and Intermolecular Interactions of 6 Amino 1,4 Dimethylpyridin 2 1h One Systems

Hydrogen Bonding Networks

Hydrogen bonds are the primary directional forces that guide the assembly of molecules containing hydroxyl, amino, and carbonyl groups. In the case of 6-amino-1,4-dimethylpyridin-2(1H)-one, both classical and non-classical hydrogen bonds are anticipated to be significant.

The most robust intermolecular interactions expected in the crystal structure of this compound involve the amino group as a hydrogen bond donor and the carbonyl oxygen as a primary acceptor.

N-H...O Interactions : The amino group (-NH₂) provides two donor protons, while the carbonyl group (C=O) acts as a strong acceptor. This combination frequently leads to the formation of well-defined, repeating patterns. In many 2-pyridone structures, a centrosymmetric dimer motif, described by the graph set R²₂(8), is formed through a pair of N-H···O hydrogen bonds. This creates a highly stable supramolecular synthon that often dominates the crystal packing. Similar interactions are observed in related structures, where N-H···O and N-H···N bonds connect molecules into extensive three-dimensional networks. researchgate.net In co-crystals, such as those formed between aminopyridines and carboxylic acids, strong charge-assisted N-H···O hydrogen bonds are primary drivers of the crystal packing, forming helical or layered arrangements. nih.gov

O-H...N Interactions : While the target molecule does not possess a hydroxyl group, in related systems where one is present (e.g., co-crystals with alcohols or hydrated structures), the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. Studies on cocrystals containing hydroxyl and pyridine moieties show a very high propensity (over 78%) for the formation of O-H···N supramolecular heterosynthons, indicating this is a highly favored interaction. acs.org

A summary of typical classical hydrogen bond parameters found in related aminopyridine structures is presented below.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N-H | H | O | ~0.86 | ~2.0-2.2 | ~2.9-3.1 | ~150-170 |

| N-H | H | N | ~0.86 | ~2.1-2.3 | ~3.0-3.2 | ~160-175 |

| O-H | H | N | ~0.82 | ~1.8-2.0 | ~2.6-2.8 | ~165-175 |

Table based on data from analogous structures.

Weaker, non-classical hydrogen bonds, where a carbon atom acts as the proton donor, play a crucial secondary role in stabilizing the crystal lattice.

C-H...O Interactions : The methyl groups (at the N1 and C4 positions) and the aromatic C-H groups on the pyridone ring can act as weak hydrogen bond donors to the highly electronegative carbonyl oxygen atom. These interactions help to link the primary hydrogen-bonded networks, contributing to the formation of more complex 2D layers and 3D architectures. nih.govresearchgate.net In related aminopyridine derivatives, C-H···O bonds are frequently observed linking cationic and anionic layers. nih.gov

π-π Stacking and C-H...π Interactions

Interactions involving the aromatic π-electron cloud are fundamental to the packing of planar heterocyclic molecules.

π-π Stacking : The electron-rich pyridone ring is expected to form π-π stacking interactions, which are crucial for stabilizing layered crystal structures. These interactions typically occur in a parallel-displaced or antiparallel fashion to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.4 to 4.4 Å. researchgate.netrsc.orgresearchgate.net In a related pyrimidine (B1678525) derivative, a short ring-centroid-to-ring-centroid distance of 3.5831 Å was observed, indicating significant π-π stacking. researchgate.net The aggregation of neighboring stacks is often facilitated by other interactions, such as C-H···O bonds. rsc.org The stability of these interactions is highly dependent on the geometry and electronic nature of the aromatic systems involved. mdpi.com

| Interaction Type | Geometry | Centroid-Centroid Distance (Å) |

| Pyridone-Pyridone | Parallel-displaced | ~3.5 - 3.8 |

| Pyridone-Pyridone | Antiparallel | ~3.6 - 4.2 |

Table of expected values based on analogous systems. researchgate.netresearchgate.net

C-H...π Interactions : This is a type of weak hydrogen bond where a C-H bond acts as the donor and the entire π-electron system of the aromatic ring acts as the acceptor. researchgate.net The methyl groups of this compound are potential C-H donors for this type of interaction, which can link layers or chains together. nih.gov C-H···π interactions are recognized as functionally important forces in defining the conformation and stability of 3D structures and are fundamental for molecular recognition in various chemical and biological systems. researchgate.netscielo.org.mx

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm, which indicates contacts shorter (red), at (white), or longer (blue) than van der Waals radii. nih.govmdpi.com This analysis generates a unique two-dimensional "fingerprint plot," which summarizes all intermolecular contacts and provides quantitative percentages for each interaction type. researchgate.net

For aminopyridine and pyridone derivatives, Hirshfeld analysis typically reveals the following distribution of contacts:

H···H contacts often comprise the largest portion of the surface area, reflecting the hydrogen-rich exterior of the molecules.

O···H/H···O and N···H/H···N contacts appear as distinct sharp "spikes" on the fingerprint plot, indicative of strong, directional hydrogen bonds. researchgate.net These are the most significant specific interactions.

C···H/H···C contacts represent weaker C-H···π and van der Waals interactions.

C···C contacts can provide evidence of π-π stacking interactions. mdpi.com

The table below shows a typical breakdown of intermolecular contacts for an aminopyridine derivative, quantified via Hirshfeld surface analysis.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 40 - 50% |

| O···H/H···O | 15 - 25% |

| N···H/H···N | 10 - 20% |

| C···H/H···C | 10 - 15% |

| C···C | 3 - 7% |

| Other (C···N, N···O, etc.) | 1 - 5% |

Data table compiled from representative analyses of analogous aminopyridine structures. nih.govresearchgate.netnih.gov

Self-Assembly and Supramolecular Synthons

Self-assembly in crystal engineering relies on the predictable and robust formation of supramolecular synthons—structural units formed by non-covalent interactions. acs.org For molecules containing pyridone and aminopyridine moieties, several key synthons can be predicted.

The Pyridone Homosynthon : The R²₂(8) cyclic motif formed by two N-H···O hydrogen bonds between two 2-pyridone molecules is one of the most robust and common synthons in crystal engineering. acs.org

The Aminopyridine Synthon : Amino groups can form N-H···N hydrogen bonds, leading to catemeric or dimeric structures.

Heterosynthons : In the presence of other functional groups (e.g., in a co-crystal), highly reliable heterosynthons can form. The carboxylic acid···pyridine heterosynthon, for instance, is exceptionally robust and is found in 98% of crystal structures containing both moieties. acs.org Similarly, the hydroxyl···pyridine heterosynthon is strongly favored over competing interactions. researchgate.net The interplay and hierarchy of these synthons determine the final crystal structure. acs.org

Host-Guest Chemistry with Pyridone-Based Recognition Moieties

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule, driven by non-covalent interactions. wikipedia.org The structural features of this compound make it a potential building block for constructing host molecules.

Pyridone and aminopyridine moieties are effective recognition units. The carbonyl oxygen atoms can line the cavity of a macrocyclic host, creating an electron-rich environment capable of binding cationic guests like pyridinium (B92312) or ammonium (B1175870) ions. mdpi.com The amino group can provide additional hydrogen bonding sites for specific guest recognition. In various studies, aminopyridines have been shown to form stable inclusion complexes with hosts like cyclodextrins, where hydrogen bonding and other non-covalent forces drive the encapsulation. researchgate.net The development of synthetic hosts often relies on these pyridone-based recognition motifs to achieve selective binding, which has applications in sensing, catalysis, and drug delivery. mdpi.comnih.govnih.gov

Applications in Advanced Research and Materials Science Excluding Clinical/pharmacological Details

Utility as a Scaffold in Medicinal Chemistry Lead Discovery

In the early stages of drug discovery, the focus is on identifying "lead compounds" that can be chemically modified to create potent and selective therapeutic agents. The aminopyridinone core, exemplified by 6-amino-1,4-dimethylpyridin-2(1H)-one, serves as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Pyridone and aminopyridine scaffolds are widely employed in medicinal chemistry due to their versatile chemical properties that allow for the creation of diverse compound libraries. youtube.com These scaffolds are valued for their ability to engage in a variety of non-covalent interactions, which are crucial for molecular recognition at biological targets.

Key design principles underpinning the use of these scaffolds include:

Hydrogen Bonding Capability: The pyridone ring contains both hydrogen bond donors (the N-H group, if unsubstituted) and acceptors (the carbonyl oxygen and the ring nitrogen). The amino group in aminopyridines provides an additional hydrogen bond donor. This allows for the formation of strong and specific interactions with biological macromolecules.

Structural Rigidity and Conformational Control: The rigid ring structure of the pyridone core helps to reduce the conformational flexibility of a molecule. This is advantageous in drug design as it can lead to higher binding affinity and selectivity, by pre-organizing the interactive groups in a favorable orientation for binding, thus minimizing the entropic penalty upon binding.

Vectorial Display of Substituents: The defined geometry of the pyridine (B92270) ring allows for the precise spatial arrangement of various chemical substituents. By modifying the substitution pattern on the ring, chemists can systematically explore the chemical space around a target's binding site to optimize interactions.

The 2-aminopyridine (B139424) moiety, in particular, is considered a valuable building block in drug discovery due to its simple, low molecular weight structure that is readily functionalized. sciforum.net This facilitates the synthesis of diverse libraries of compounds for screening.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its interaction with a target molecule. In the context of ligand design, in vitro SAR studies that are independent of biological outcomes often focus on the direct measurement of binding affinity.

For aminopyridine-based compounds, SAR studies have revealed key insights into their binding characteristics. For instance, in a study of 3,5-diaryl-2-aminopyridine derivatives, modifications to the scaffold were shown to significantly impact binding affinity to a target kinase. mdpi.com The introduction of different substituents at various positions on the pyridine ring allowed for a systematic exploration of the binding pocket, leading to the identification of derivatives with enhanced affinity. mdpi.com

While specific in vitro binding data for this compound is not extensively available in the public domain, SAR studies on analogous 2-aminopyridine-3,5-dicarbonitrile-based compounds have demonstrated that systematic structural modifications can lead to significant improvements in bioactivity. rdd.edu.iq Although the ultimate measure was a biological outcome, the underlying principle of enhanced binding affinity through structural modification is a key takeaway for ligand design.

A generalized SAR table for aminopyridine derivatives, based on common findings in medicinal chemistry, can be constructed to illustrate these principles:

| R-Group Position | General Effect on Binding Affinity | Rationale |

| C3 | High | Can be modified to explore deep pockets in a binding site. |

| C4 | Moderate | Substituents can influence the electronic properties of the ring. |

| C5 | High | Often a key vector for introducing groups that form critical interactions. |

| C6 | Moderate | Can be used to modulate solubility and steric interactions. |

It is important to note that the specific effects of substituents are highly dependent on the topology of the target's binding site.

Ligand Design in Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to a surrounding array of molecules or ions, known as ligands. The aminopyridinone structure is an excellent candidate for ligand design due to the presence of multiple potential coordination sites.

Pyridinone derivatives, particularly those with hydroxyl or amino groups, are effective chelating agents for a variety of metal ions. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. This results in the formation of a stable, ring-like structure known as a chelate.

The chelation properties of pyridone derivatives are attributed to:

Hard and Soft Acid-Base Principles: The oxygen and nitrogen donor atoms in aminopyridinones are considered hard bases, leading to strong interactions with hard acid metal ions such as Fe(III), Cu(II), and Zn(II).

The Chelate Effect: The formation of a five- or six-membered ring upon chelation is entropically favorable, leading to the formation of highly stable metal complexes. beilstein-journals.org This is known as the chelate effect. The stability of these complexes can be quantified by their stability constants (log β). scispace.com

For example, the stability constants of various metal complexes with pyrimidine (B1678525) and sulphonamide drugs have been determined spectrophotometrically, demonstrating the strong chelating ability of these N-heterocyclic compounds. nih.gov The order of stability constants for a given ligand with different metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nih.gov

The synthesis of metal complexes with pyridone-based ligands can typically be achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Synthesis: A general synthetic route involves the reaction of a deprotonated aminopyridinone ligand with a metal salt (e.g., chloride or nitrate) in an aqueous or alcoholic solution. The reaction mixture is often stirred at room temperature or heated to facilitate complex formation.

Characterization Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H groups upon coordination to a metal ion can confirm the involvement of these groups in binding.

UV-Visible Spectroscopy: The formation of a metal complex is often accompanied by a shift in the absorption bands of the ligand, which can be used to study the complexation process and determine the stoichiometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic metal ions can complicate NMR spectra, for diamagnetic metal complexes, NMR can provide detailed information about the structure of the complex in solution.

X-ray Crystallography: This technique provides definitive information about the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netnih.gov

For instance, the crystal structure of (E)-6-Amino-1,3-dimethyl-5-[(pyridin-2-ylmethylidene)amino]pyrimidine-2,4(1H,3H)-dione, a related Schiff-base derived chelate ligand, has been determined, providing a basis for comparative studies with its coordination compounds. researchgate.net

Research in Advanced Organic Materials (e.g., Optical Properties)

Aminopyridinone derivatives are of growing interest in the field of materials science due to their unique optical and electronic properties. These properties arise from the intramolecular charge transfer (ICT) that can occur between the electron-donating amino group and the electron-accepting pyridone core.

This ICT character makes these compounds sensitive to their local environment, a property known as solvatochromism, where the color of the compound changes with the polarity of the solvent. nih.gov This phenomenon is due to the differential stabilization of the ground and excited states of the molecule by the solvent.

The fluorescent properties of aminopyridine derivatives make them promising candidates for a variety of applications, including:

Fluorescent Probes: The sensitivity of their fluorescence to the local environment can be exploited to design probes for sensing specific ions or biomolecules. mdpi.comnih.gov Unsubstituted pyridin-2-amine itself has a high quantum yield, making it a good starting point for the development of fluorescent probes. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The ability of these compounds to emit light upon electrical stimulation makes them potential materials for use in OLEDs. Pyridine-based materials have been investigated as hole-transporting materials in OLEDs, demonstrating stable performance. scispace.com

The photophysical properties of a series of aminopyridine derivatives can be summarized in the following representative table:

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Aminopyridine Derivative A | 350 | 450 | 0.45 |

| Aminopyridine Derivative B | 365 | 480 | 0.60 |

| Aminopyridine Derivative C | 340 | 430 | 0.30 |

Note: This table contains representative data for aminopyridine derivatives to illustrate the range of photophysical properties and is not specific to this compound.

The study of the photophysical properties of these compounds, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes, is crucial for their development into advanced organic materials. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.